5-Aminotetrazole monohydrate

描述

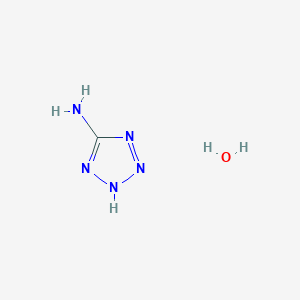

Structure

3D Structure of Parent

属性

IUPAC Name |

2H-tetrazol-5-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSMPWHQUPKRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480656 | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15454-54-3 | |

| Record name | 2H-Tetrazol-5-amine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15454-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-5-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Aminotetrazole Monohydrate: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-aminotetrazole (B145819) monohydrate, a crucial building block in medicinal chemistry and energetic materials. The document details the primary synthesis mechanisms, compiles experimental data, and discusses the kinetic aspects of the reactions.

Introduction

5-Aminotetrazole (5-AT) is a heterocyclic compound with a high nitrogen content (82.3% by weight), making it a valuable synthon in the development of pharmaceuticals and a component in gas-generating systems. It is a planar molecule that can exist in both anhydrous and monohydrate forms. The synthesis of 5-aminotetrazole monohydrate is primarily achieved through two well-established routes: the Thiele method, which involves the diazotization of aminoguanidine (B1677879), and the Stolle method, which utilizes the reaction of cyanamide (B42294) or dicyandiamide (B1669379) with an azide (B81097) source.

The Thiele Synthesis Route: Diazotization of Aminoguanidine

First reported by Johannes Thiele in 1892, this method involves the reaction of an aminoguanidine salt with nitrous acid to form a guanylazide intermediate, which then undergoes intramolecular cyclization to yield 5-aminotetrazole.

Synthesis Mechanism

The reaction proceeds in two main stages:

-

Diazotization: An aminoguanidine salt, typically formed in situ from aminoguanidine bicarbonate or hydrochloride and a mineral acid, reacts with nitrous acid (generated from a nitrite (B80452) salt, such as sodium nitrite, and a strong acid). This reaction forms a transient diazoguanidine salt.

-

Cyclization: The diazoguanidine salt is unstable and rearranges to form a guanylazide intermediate. Upon heating, this intermediate cyclizes to form the tetrazole ring of 5-aminotetrazole. The reaction is typically carried out in an aqueous solution.

The overall reaction can be summarized as follows:

H₂N-C(=NH)-NH-NH₂ + HNO₂ → [H₂N-C(=NH)-NH-N=NOH] → H₂N-C(=NH)-N₃ + H₂O H₂N-C(=NH)-N₃ → 5-Aminotetrazole + H⁺

A key factor in this synthesis is the control of pH and temperature. The diazotization step is typically performed at low temperatures (0-5 °C) and acidic pH (2-3) to ensure the stability of the diazonium intermediate. The subsequent cyclization is favored by heating under basic conditions (pH 8-9).

An In-depth Technical Guide to the Characterization of 5-Aminotetrazole Monohydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core techniques used in the characterization of 5-Aminotetrazole (B145819) monohydrate, a molecule of significant interest in various chemical and pharmaceutical fields. The document details experimental methodologies, presents quantitative data in a structured format, and illustrates the logical workflow of characterization through diagrams.

Introduction

5-Aminotetrazole is an organic compound that can exist in both anhydrous and monohydrated forms[1]. The monohydrate is of particular importance as it is often the form isolated from aqueous synthesis[1]. A thorough characterization is crucial for its identification, purity assessment, and for understanding its physicochemical properties, which is vital for its application in drug development and as an energetic material. This guide focuses on the principal analytical techniques employed for the comprehensive characterization of 5-Aminotetrazole monohydrate.

Crystallographic Characterization

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2][3][4]. It provides detailed information about bond lengths, bond angles, and the overall molecular structure, confirming the identity and crystalline form of the compound[2]. For this compound, this technique has been instrumental in confirming its planar structure and understanding the hydrogen bonding network involving the water molecule[1][5].

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample and can be used to study phase transitions, such as dehydration[2].

Quantitative Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | Britts & Karle, 1967[5] |

| Space Group | P2₁/c | Britts & Karle, 1967[5] |

| Unit Cell Dimensions | a = 6.41 ± 0.02 Å | Britts & Karle, 1967[5] |

| b = 7.29 ± 0.02 Å | Britts & Karle, 1967[5] | |

| c = 9.85 ± 0.02 Å | Britts & Karle, 1967[5] | |

| β = 90° 15' ± 10' | Britts & Karle, 1967[5] | |

| Molecules per Unit Cell (Z) | 4 | Britts & Karle, 1967[5] |

| Calculated Density | 1.486 g/cm³ | Britts & Karle, 1967[5] |

| Measured Density | 1.499 g/cm³ | Britts & Karle, 1967[5] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope[3]. The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head using a cryo-loop or a glass fiber with a suitable adhesive[4].

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations. The crystal is rotated, and a series of diffraction patterns are collected using monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation)[3][5].

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure[3][4].

Caption: Overall characterization workflow.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy are essential for confirming the molecular structure and identifying functional groups.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule[6][7][8]. FTIR is particularly sensitive to polar functional groups, while Raman is more sensitive to non-polar and symmetric bonds[7][8].

Quantitative Spectroscopic Data

| Technique | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |

| FTIR | ~3339 | O-H stretch (water) | Based on general spectral data[9] |

| ~3190 | N-H stretch | Based on general spectral data[9] | |

| ~1666 | C=N stretch | Based on general spectral data[9] | |

| ~1356 | N=N stretch | Based on general spectral data[9] | |

| ~1282 | C-N stretch | Based on general spectral data[9] |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Instrument Preparation: The FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and allowed to stabilize. A background spectrum is collected to account for atmospheric and instrument contributions.

-

Sample Analysis: A small amount of the this compound powder is placed directly on the ATR crystal. The sample is pressed firmly against the crystal using the pressure clamp to ensure good contact.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed, which may include baseline correction and peak labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of a molecule. For 5-Aminotetrazole, NMR can help in confirming the tautomeric form and the overall structure.

Quantitative NMR Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | DMSO-d₆ | 6.61 (s, 2H, NH₂) | Based on data for 5-AT derivatives[10] |

| ¹³C NMR | DMSO-d₆ | 156.51 (C-NH₂) | Based on data for 5-AT derivatives[10] |

Note: The chemical shifts are for the 5-aminotetrazole moiety and may be influenced by the presence of water and the choice of solvent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse programs are used for data collection.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the thermal stability, melting point, and decomposition behavior of this compound[11][12].

Quantitative Thermal Analysis Data

| Parameter | Value | Technique | Conditions | Reference |

| Dehydration | ~50 °C | DSC/TGA | - | Based on general knowledge[13] |

| Melting Point | 198-204 °C (dec.) | DSC | - | Sigma-Aldrich, Ottokemi[14][15] |

| Decomposition Onset | ~210 °C | TGA | 10 °C/min, Air | Investigation on thermal kinetic behavior[16] |

| Peak Decomposition | 223.53 °C | DTG | 10 °C/min, Air | Investigation on thermal kinetic behavior[16] |

Experimental Protocol: DSC and TGA

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an appropriate sample pan (e.g., aluminum for DSC, platinum or alumina (B75360) for TGA).

-

Instrument Setup: The instrument is calibrated for temperature and heat flow (DSC) or mass (TGA). An inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) is established at a controlled flow rate.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. The heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.

-

Data Analysis: The resulting thermograms are analyzed to determine transition temperatures (e.g., melting, dehydration) and mass loss events.

Caption: Relationship between techniques and properties.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. X-ray crystallography provides definitive structural information, while spectroscopic methods confirm the molecular identity and functional groups. Thermal analysis is essential for understanding its stability and phase behavior. The combined data from these techniques provides a complete profile of the material, which is indispensable for its quality control and further application in research and development.

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. ajol.info [ajol.info]

- 10. mdpi.com [mdpi.com]

- 11. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-氨基四氮唑 一水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 16. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Aminotetrazole Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-aminotetrazole (B145819) monohydrate in a range of common organic solvents. The data and methodologies presented are crucial for professionals in chemical research and drug development, aiding in process design, formulation, and purification of 5-aminotetrazole and its derivatives.

Core Data Presentation: Solubility of 5-Aminotetrazole

The solubility of 5-aminotetrazole was determined across a temperature range of 283.15 K to 323.15 K. The following tables summarize the mole fraction solubility of 5-aminotetrazole in twelve different organic solvents at various temperatures. This data is primarily derived from the study by He et al. (2019), which employed the isothermal saturation method.

Table 1: Mole Fraction Solubility (x) of 5-Aminotetrazole in Various Organic Solvents at 323.15 K

| Solvent | Mole Fraction (x) at 323.15 K |

| N,N-Dimethylformamide (DMF) | 7.951 × 10⁻² |

| N-Methylpyrrolidone (NMP) | 7.415 × 10⁻² |

| 1,4-Dioxane | 6.523 × 10⁻² |

| Toluene | 3.811 × 10⁻³ |

| Isopropanol | 1.692 × 10⁻³ |

| Ethanol | 1.752 × 10⁻³ |

| Acetone | 1.620 × 10⁻³ |

| n-Propanol | 1.566 × 10⁻³ |

| Methanol | 1.470 × 10⁻³ |

| Ethyl Acetate | 1.393 × 10⁻³ |

| 1-Butanol | 1.315 × 10⁻³ |

| Acetonitrile | 3.85 × 10⁻⁴ |

Data sourced from He et al. (2019).[1][2]

Note on Data Availability: Detailed temperature-dependent solubility data for 5-aminotetrazole in the aforementioned solvents is graphically presented in the supporting information of the cited primary research by He et al. (2019)[3]. Access to the full publication is recommended for precise data points at temperatures other than 323.15 K.

Experimental Protocols

The determination of 5-aminotetrazole solubility is achieved through a well-established and reliable experimental protocol.

Isothermal Saturation Method (Shake-Flask Method)

This method is a standard and accurate technique for determining the equilibrium solubility of a solid in a liquid solvent.[4][5]

1. Materials and Apparatus:

-

Solute: 5-Aminotetrazole monohydrate (recrystallized to high purity, e.g., >99%)

-

Solvents: High-purity organic solvents (analytical grade)

-

Apparatus:

-

Jacketed glass vessel or multiple stoppered flasks

-

Thermostatic water bath for precise temperature control

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

2. Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel or a series of stoppered flasks.

-

The vessels are placed in a thermostatic water bath to maintain a constant temperature.

-

The suspension is continuously agitated using a magnetic stirrer for a sufficient duration to ensure that equilibrium is reached. The time to reach equilibrium can vary but is often in the range of 24 to 72 hours.[5]

-

To confirm that equilibrium has been established, samples of the supernatant are withdrawn at different time intervals (e.g., 24h, 48h, 72h) until consecutive measurements show no significant change in concentration.

-

Once equilibrium is confirmed, stirring is stopped, and the suspension is allowed to settle for a period (e.g., 2-4 hours) to allow the solid particles to precipitate.

-

A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The sample is immediately filtered through a syringe filter into a pre-weighed vial.

-

The mass of the collected sample is accurately determined.

-

The sample is then diluted with a suitable solvent (often the mobile phase for HPLC) for quantitative analysis.

3. Quantitative Analysis (HPLC):

-

The concentration of 5-aminotetrazole in the diluted sample is determined using a calibrated HPLC method.

-

The mole fraction solubility (x) is then calculated using the following equation:

x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

where:

-

m₁ is the mass of 5-aminotetrazole

-

m₂ is the mass of the solvent

-

M₁ is the molar mass of 5-aminotetrazole

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in various organic solvents. For more detailed thermodynamic analysis and correlation models, consulting the primary literature is highly recommended.

References

Crystal Structure Analysis of 5-Aminotetrazole Monohydrate: A Technical Guide

Abstract

5-Aminotetrazole (B145819) (5-ATZ) is a high-nitrogen heterocyclic compound with significant applications in materials science, particularly as a gas-generating agent in systems like airbags, and as a versatile synthon for multicomponent reactions in drug development.[1][2] It can be obtained in both anhydrous and hydrated forms.[1] This technical guide provides an in-depth analysis of the crystal structure of 5-Aminotetrazole monohydrate, summarizing key crystallographic data, experimental protocols for its characterization, and the supramolecular architecture governed by an extensive hydrogen-bonding network. The structural insights are crucial for researchers and professionals working on the development of novel energetic materials and pharmaceuticals.

Synthesis and Crystallization

The most common and historically significant method for synthesizing 5-aminotetrazole is based on the work of Johannes Thiele.[1] This process involves the diazotization of an aminoguanidine (B1677879) salt with nitrous acid, followed by heat-induced cyclization. The monohydrate form is readily crystallized from aqueous solutions.

Experimental Protocol: Synthesis via Diazotization

A typical synthesis protocol is as follows:

-

Preparation of Aminoguanidine Salt: Aminoguanidine bicarbonate is slowly added to a mineral acid, such as nitric or hydrochloric acid, to form the corresponding aminoguanidine salt in solution.[3][4]

-

Diazotization: The solution is cooled, and an aqueous solution of sodium nitrite (B80452) is added dropwise. The temperature is carefully controlled to remain below 35°C to prevent the decomposition of the unstable diazonium intermediate.[3][4]

-

Cyclization: After the diazotization is complete, a base like sodium carbonate is added, and the mixture is heated on a water bath, typically for several hours, to induce cyclization.[3][4]

-

Crystallization: The solution is neutralized (e.g., to pH 4 with sulfuric acid) and allowed to cool.[3] Colorless, prismatic crystals of this compound precipitate from the solution and can be collected by filtration.[3]

-

Purification: For high-purity crystals suitable for X-ray diffraction, recrystallization from hot water is performed.[4][5]

Protocols for Structural Analysis

Single-Crystal X-ray Diffraction

The definitive crystal structure of this compound was determined by Britts and Karle in 1967.[5] The experimental procedure is a classic example of structure determination from that era.

-

Crystal Selection: Colorless, rectangular prism-shaped crystals were selected following recrystallization from water.[5]

-

Data Collection: Weissenberg equi-inclination, multiple-film photographs were taken using Cu Kα radiation. The crystal was mounted parallel to the b-axis, and data were collected for layers zero through five.[5]

-

Unit Cell Determination: Unit-cell dimensions were determined from precession photographs.[5]

-

Structure Solution: The phases of the structure factors were obtained directly from their magnitudes using the symbolic addition procedure, a direct method prominent at the time.[5]

-

Refinement: The structure was refined using cycles of isotropic and then anisotropic temperature factors, resulting in a final R index of 14.1%. A difference map at this stage successfully revealed the positions of all hydrogen atoms.[5]

Crystal and Molecular Structure Data

The analysis reveals that this compound crystallizes in the monoclinic system, with four molecules per unit cell.[5] The anhydrous form, for comparison, has an orthorhombic crystal system (P2₁2₁2₁).[2][6]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | CH₃N₅ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.41 ± 0.02[5] |

| b (Å) | 7.29 ± 0.02[5] |

| c (Å) | 9.85 ± 0.02[5] |

| β (°) | 90°15' ± 10'[5] |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.486[5] |

| Measured Density (g·cm⁻³) | 1.499[5] |

Molecular Conformation

The structural analysis confirmed several key features of the 5-aminotetrazole molecule:

-

Planarity: The tetrazole ring and its exocyclic amino group are planar.[1][5] The deviations of the heavy atoms from the mean plane range from only 0.002 to 0.013 Å.[5]

-

Tautomerism: The structure definitively shows that a hydrogen atom is attached to the N(1) position of the tetrazole ring.[5] It does not migrate to the amino group, meaning the molecule does not exist as a zwitterion in the crystal lattice.[5]

Supramolecular Structure and Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds. Every atom in the structure, with the exception of the carbon atom, participates in hydrogen bonding.[5] The water molecule plays a crucial role, acting as both a hydrogen bond donor and acceptor, linking adjacent 5-aminotetrazole molecules to form a stable three-dimensional lattice. The hydrogen bonding pattern supports the assignment of the N(1)-H tautomer.[1]

Conclusion

The crystal structure of this compound is characterized by a planar molecular geometry and a robust, three-dimensional supramolecular network built from extensive hydrogen bonding. It crystallizes in the monoclinic P2₁/c space group.[5] The water molecule is integral to the crystal packing, bridging neighboring tetrazole units. This detailed structural knowledge is fundamental for understanding the compound's physical properties, such as its stability and decomposition behavior, which is of paramount importance for its application in energetic materials and for predicting its interaction patterns in the design of new pharmaceutical cocrystals and salts.

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. prepchem.com [prepchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Pathway of 5-Aminotetrazole Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of 5-aminotetrazole (B145819) monohydrate. The information presented herein is synthesized from various scientific studies and is intended to be a valuable resource for professionals in research, science, and drug development.

Introduction

5-Aminotetrazole (5-AT) is a high-nitrogen content heterocyclic compound with the chemical formula CH₃N₅. It exists as a white solid in both anhydrous and monohydrate forms. Due to its significant nitrogen content (80%), it has been extensively studied for applications in gas-generating systems, such as airbags and blowing agents. Understanding its thermal decomposition behavior is crucial for its safe handling, storage, and application. The monohydrate form introduces an initial dehydration step prior to the decomposition of the 5-aminotetrazole molecule itself.

Thermal Decomposition Pathway

The thermal decomposition of 5-aminotetrazole monohydrate is a multi-stage process. The initial stage involves the loss of the water molecule, followed by the decomposition of the anhydrous 5-aminotetrazole. The decomposition of anhydrous 5-AT is complex and can proceed through multiple, often competing, pathways. The dominant pathway is influenced by factors such as temperature, heating rate, and the presence of different tautomeric forms (amino and imino isomers).

The two primary decomposition routes for the tetrazole ring are:

-

Route 1: Elimination of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN).

-

Route 2: Elimination of nitrogen gas (N₂) and other fragments like methyl azide (B81097) (CH₃N₃).

At lower temperatures, the decomposition is often characterized by the breakdown of the ionic tetrazole structure, while at higher temperatures, the decomposition of the neutral aminotetrazole molecule becomes more prominent, favoring the formation of HN₃. As the temperature increases further, the formation of N₂ becomes more dominant.

The main gaseous products identified during thermal decomposition include NH₂CN, HN₃, N₂, ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and melamine.

dot

Caption: General thermal decomposition pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data obtained from thermal analysis of 5-aminotetrazole and its compounds under various conditions.

Table 1: Thermal Decomposition Stages of 5-Aminotetrazole (5-AT) .[1]

| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) |

| 1 | 200–310 | 223.53 | ~58 |

| 2 | 310–400 | - | - |

| 3 | 400–560 | - | - |

| 4 | 560–630 | - | 10 |

Note: Data obtained under an air atmosphere with a heating rate of 10 °C/min. The total residual mass after pyrolysis was approximately 2%.

Table 2: Kinetic Parameters for the Thermal Decomposition of 5-Aminotetrazole Trinitrophloroglucinolate .[2]

| Method | Activation Energy (E, kJ·mol⁻¹) | Pre-exponential Factor (ln(A/s⁻¹)) | Correlation Coefficient (r) |

| Kissinger's Method | 132.1 | 12.54 | 0.9990 |

| Ozawa-Doyle's Method | 133.1 | - | 0.9992 |

Note: The exothermic decomposition process had a peak temperature of 203 °C and an enthalpy change of -212.10 kJ·mol⁻¹.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's thermal decomposition are provided below.

4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is based on methodologies used to study the thermal decomposition of 5-AT.[3]

-

Instrument: SDT-Q600 simultaneous thermal analyzer or similar.

-

Sample Mass: 1 ± 0.05 mg.

-

Crucible: Alumina (B75360) pan.

-

Atmosphere: Nitrogen (N₂).

-

Flow Rate: 100 ml/min.

-

Heating Rates: 5, 10, 15, and 20 °C/min.

-

Temperature Range: Room temperature to 800 °C.

-

Procedure: A precisely weighed sample is placed in the alumina pan and heated in the TGA-DSC instrument according to the specified heating rates and temperature range under a constant nitrogen flow. The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

dot

Caption: Workflow for TGA-DSC analysis of 5-Aminotetrazole.

4.2. Thermogravimetric-Fourier Transform Infrared Spectroscopy (TG-FTIR)

This hyphenated technique is used to identify the gaseous products evolved during thermal decomposition.[3]

-

Instrument: TL-9000 TG/FTIR hyphenated instruments or similar.

-

Sample Mass: 2 mg.

-

Heating Rate: 20 °C/min.

-

Atmosphere: Nitrogen.

-

Temperature Range: Room temperature to 800 °C.

-

Procedure: The sample is heated in the TGA instrument under a nitrogen atmosphere. The evolved gases are continuously transferred to the FTIR gas cell via a heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals throughout the decomposition process to identify the functional groups and, consequently, the chemical nature of the gaseous products.

4.3. Dynamic Mass Spectrometric Thermal Analysis (DMSTA)

This technique is employed to study the kinetics of thermal decomposition at high heating rates.[4]

-

Instrument: A dynamic mass spectrometric thermal analysis system with a molecular beam sampling system.

-

Analyzer: Time-of-flight mass spectrometer (e.g., MSKh-4).

-

Heating Rate: Approximately 100 K/s.

-

Reactor: Flow reactor (e.g., quartz tube) in an argon flow at 1 atm.

-

Ionization Energy: 70 eV.

-

Procedure: A sample of 5-aminotetrazole is subjected to rapid heating in the flow reactor. The gaseous decomposition products are sampled through a molecular beam system and analyzed by the mass spectrometer. This allows for the identification of both stable and labile species and the determination of kinetic parameters for the primary decomposition stages.

Conclusion

The thermal decomposition of this compound is a complex process that begins with dehydration, followed by the decomposition of the anhydrous molecule through at least two competing pathways. The nature and distribution of the decomposition products are highly dependent on the experimental conditions, particularly temperature and heating rate. A thorough understanding of these decomposition pathways and kinetics, as elucidated by techniques such as TGA, DSC, FTIR, and DMSTA, is essential for the safe and effective application of this high-energy material.

References

Spectroscopic Profile of 5-Aminotetrazole Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-aminotetrazole (B145819) monohydrate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and presents a logical workflow for the spectroscopic characterization of such compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 5-aminotetrazole and its corresponding anion. Due to the limited availability of public domain spectra for the monohydrate, data for the closely related tetramethylammonium (B1211777) 5-aminotetrazolate is provided for reference.

Table 1: NMR Spectroscopic Data

| Parameter | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) |

| Chemical Shift (δ) | ~3.9 ppm (broad singlet, 2H, NH2) | ~164.1 ppm (1C, C-NH2) |

| Instrumentation | 300 MHz NMR Spectrometer | 75 MHz NMR Spectrometer |

| Reference | Klapötke, T. M., et al. (2010)[1] | Klapötke, T. M., et al. (2010)[1] |

Note: Data is for tetramethylammonium 5-aminotetrazolate, which provides a close approximation for the aminotetrazole anion.

Table 2: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| 3346 | N-H stretch |

| 3144 | N-H stretch |

| 1508 | C=N stretch |

| 1486 | C=N stretch |

| 1118 | Tetrazole ring vibration |

| 949 | Tetrazole ring vibration |

Note: Data is for tetramethylammonium 5-aminotetrazolate.[1]

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | CH5N5O |

| Molecular Weight | 103.08 g/mol |

| Exact Mass | 103.04940980 Da |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this class of compounds. |

Source: PubChem CID 12211273.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-aminotetrazole monohydrate.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) to a final volume of 0.6-0.7 mL in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra were recorded on a 300 MHz spectrometer for 1H NMR and a 75 MHz spectrometer for 13C NMR.[1]

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[2]

-

The spectrum was acquired in the range of 4000-400 cm-1.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., methanol/water).

-

-

Data Acquisition:

-

Mass spectrometric analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

The ESI source generates gas-phase ions from the sample solution, which are then separated based on their mass-to-charge ratio (m/z).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Quantum Chemical Insights into 5-Aminotetrazole Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, and its high nitrogen content makes it a candidate for energetic materials. The functionality of 5-AT is intrinsically linked to its tautomeric forms, which can coexist in equilibrium. Understanding the relative stabilities and structural properties of these tautomers is crucial for predicting their reactivity, designing new derivatives, and interpreting experimental data. This technical guide provides an in-depth analysis of the tautomerism of 5-aminotetrazole based on high-level quantum chemical calculations, supported by experimental methodologies.

Tautomeric Forms of 5-Aminotetrazole

5-Aminotetrazole primarily exists in three tautomeric forms: 1H-5-aminotetrazole (1H-5-ATZ), 2H-5-aminotetrazole (2H-5-ATZ), and the less stable 5-iminotetrazole (5-ITZ). The equilibrium between these forms is a key aspect of its chemistry.

Computational Methodology

The data presented in this guide are derived from high-level quantum chemical calculations, primarily utilizing Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] methods. These methods provide a robust theoretical framework for determining the geometric, energetic, and vibrational properties of molecular systems.

An In-Depth Technical Guide to the Acidity and pKa of 5-Aminotetrazole in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 5-aminotetrazole (B145819) in an aqueous solution. 5-Aminotetrazole is a critical building block in medicinal chemistry and materials science, and a thorough understanding of its acid-base properties is paramount for its application in drug design, synthesis, and the development of energetic materials. This document details the quantitative pKa data, explores the influence of tautomerism on its acidic character, and provides detailed experimental protocols for pKa determination.

Acidity and pKa Values of 5-Aminotetrazole

5-Aminotetrazole is an amphoteric molecule, capable of both accepting and donating a proton. Its acidity in an aqueous solution is characterized by two distinct pKa values, corresponding to the protonation of the exocyclic amino group and the deprotonation of the tetrazole ring.

The reported pKa values for 5-aminotetrazole in aqueous solution are summarized in the table below.

| pKa Value | Temperature (°C) | Method | Description | Reference |

| pKa1 = 1.76 | 20 | Not Specified | Protonation of the exocyclic amino group | [1] |

| pKa2 = 6.07 | 20 | Not Specified | Deprotonation of the tetrazole ring N-H | [1] |

| pKa = 5.95 | Not Specified | Not Specified | Deprotonation of the tetrazole ring | [2][3] |

The first pKa (pKa1) of approximately 1.76 is attributed to the protonation of the basic exocyclic amino group (-NH2) to form the corresponding aminotetrazolium cation. The second, more commonly referenced pKa (pKa2), with values reported around 5.95 to 6.07, corresponds to the deprotonation of the acidic N-H proton on the tetrazole ring, resulting in the 5-aminotetrazolate anion.[1][2][3] This acidic nature of the tetrazole ring is a key characteristic of this heterocyclic system.

The Role of Tautomerism in the Acidity of 5-Aminotetrazole

A critical aspect influencing the acid-base properties of 5-aminotetrazole is its existence in different tautomeric forms. In aqueous solution, 5-aminotetrazole primarily exists as a mixture of two major prototropic tautomers: 1H-5-aminotetrazole and 2H-5-aminotetrazole. An imino tautomer, 5-iminotetrazole, is also possible but theoretical studies suggest it is less stable and rapidly isomerizes to the amino forms in condensed phases.[4]

Theoretical and experimental studies have shown that in the solid state, the 1H-tautomer is predominant.[5] In the gas phase, the 2H-form is more stable.[5] The equilibrium in aqueous solution is more complex, with both 1H and 2H tautomers being present. The observed macroscopic pKa values are a composite of the microscopic pKa values of each individual tautomer in equilibrium.

The protonation and deprotonation equilibria are therefore best represented as a system involving both major tautomers, as depicted in the diagram below. The relative stability of the resulting conjugate acid and conjugate base forms of each tautomer will dictate the overall measured pKa values.

References

An In-depth Technical Guide on the Hygroscopicity of Anhydrous 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous 5-aminotetrazole (B145819) (5-AT). Due to its high nitrogen content, 5-AT is a compound of significant interest in various fields, including pharmaceuticals and energetic materials. Understanding its interaction with atmospheric moisture is critical for its handling, storage, formulation, and stability. While anhydrous 5-aminotetrazole is known to be extremely hygroscopic, detailed quantitative data in the public domain is scarce.[1] This guide synthesizes the available information and presents best-practice methodologies for its characterization.

Physicochemical Properties and Hygroscopic Nature

Anhydrous 5-aminotetrazole is a white, crystalline solid that can be obtained through the dehydration of its monohydrate form.[2] The monohydrate is the common form when 5-aminotetrazole is crystallized from aqueous solutions.[3] The anhydrous form is known to be highly susceptible to water absorption from the atmosphere, readily converting back to the monohydrate.

The transition between the anhydrous and monohydrate forms is a critical aspect of its physical stability. The monohydrate of 5-aminotetrazole can be dehydrated to its anhydrous form by heating at temperatures of 100°C to 110°C.[3][4] One study noted the dehydration of the monohydrate crystal occurs at approximately 50°C.[5]

The theoretical water content of 5-aminotetrazole monohydrate is approximately 17.5%.[6] This significant water uptake capacity underscores the importance of controlling humidity during the manufacturing, storage, and handling of the anhydrous form.

Quantitative Hygroscopicity Data

Publicly available quantitative data on the hygroscopicity of pure anhydrous 5-aminotetrazole is limited. However, a patent concerning gas generant compositions provides some insight into the water uptake of a formulation containing 5-aminotetrazole. While not representative of the pure compound, this data is presented below for reference.

Table 1: Water Uptake of a 5-Aminotetrazole-Containing Formulation| Formulation Component | Exposure Conditions | Duration (hours) | Weight Gain (%) |

| Anhydrous 5-Aminotetrazole / Cupric Oxide | 60% Relative Humidity | 90 | 3.0 - 4.5 |

Data extracted from a study on gas generant pellets and may not reflect the behavior of pure anhydrous 5-aminotetrazole.[6]

Experimental Protocols for Hygroscopicity Assessment

To accurately quantify the hygroscopicity of anhydrous 5-aminotetrazole, standardized analytical techniques are essential. The following sections detail the recommended experimental protocols.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8] This method is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between the equilibrium water content of the material and the relative humidity.

Objective: To determine the moisture sorption-desorption isotherm of anhydrous 5-aminotetrazole and identify the critical relative humidity for hydrate (B1144303) formation.

Instrumentation: A DVS analyzer capable of controlling temperature to ±0.1°C and relative humidity to ±1%.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of anhydrous 5-aminotetrazole is placed into the DVS sample pan.

-

Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a temperature of 25°C until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This ensures the starting material is anhydrous.

-

Sorption Phase: The relative humidity is increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

-

Data Analysis: The change in mass at each RH step is plotted as a percentage of the initial dry mass against the relative humidity. This generates the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It can be used to quantify the amount of water absorbed by anhydrous 5-aminotetrazole after exposure to specific humidity conditions.

Objective: To determine the absolute water content of an anhydrous 5-aminotetrazole sample.

Instrumentation: An automated volumetric or coulometric Karl Fischer titrator.

Methodology:

-

Titrator Preparation: The titration vessel is filled with a suitable KF solvent (e.g., methanol). The solvent is then pre-titrated with the KF reagent to neutralize any residual water and establish a stable endpoint.

-

Sample Introduction: A precisely weighed amount of the anhydrous 5-aminotetrazole sample (typically 50-100 mg) is quickly introduced into the titration vessel. Care must be taken to minimize exposure to ambient moisture during sample transfer.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

-

Calculation: The volume of KF reagent consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent. The result is expressed as a percentage of water by weight.

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Relationship between anhydrous and monohydrate forms of 5-aminotetrazole.

Caption: Experimental workflow for DVS analysis.

Caption: Workflow for water content determination by Karl Fischer titration.

Conclusion

Anhydrous 5-aminotetrazole is a highly hygroscopic compound that readily absorbs atmospheric moisture to form a stable monohydrate. This property necessitates stringent environmental controls during its lifecycle to maintain its anhydrous state and ensure product quality and stability. While quantitative data in the public domain is sparse, the experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration outlined in this guide provide a robust framework for the comprehensive characterization of its hygroscopic behavior. Further research to generate a detailed moisture sorption isotherm is highly recommended for any application involving this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Hydrates of 5-Aminotetrazole, drying - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. US5594146A - Process for producing 5-aminotetrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US5500059A - Anhydrous 5-aminotetrazole gas generant compositions and methods of preparation - Google Patents [patents.google.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Physical and chemical properties of 5-Aminotetrazole monohydrate

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Aminotetrazole (B145819) Monohydrate

Introduction

5-Aminotetrazole is a nitrogen-rich heterocyclic organic compound available in both anhydrous and monohydrated forms.[1] Due to its high nitrogen content, thermal stability, and role as a synthon for multicomponent reactions, it is a compound of significant interest to researchers in materials science and drug development.[1][2][3] It is notably used as a gas-generating agent in applications like airbags and as a precursor in the synthesis of various chemical compounds, including pyrimidines.[2][4][5] This guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and structural features of 5-Aminotetrazole monohydrate.

General and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[6][7] It is stable at normal temperatures and pressures but requires careful handling due to its energetic nature, particularly when dehydrated.[6][8]

Table 1: Physical and General Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 15454-54-3 | [4][6][9] |

| Molecular Formula | CH₃N₅·H₂O | [4][6] |

| Molecular Weight | 103.08 g/mol | [4][9][10] |

| Appearance | Off-white to white crystalline powder | [4][6][7] |

| Melting Point | 198-204 °C (with decomposition) | [4][6][7][11][12] |

| Density | 1.499 g/cm³ (measured); 1.486 g/cm³ (calculated) | [13] |

| Solubility | Miscible in water; Soluble in ethanol (B145695) (1.36%) | [11][14][15] |

| pH | 3.0 - 5.0 (1% aqueous solution) |[7][14] |

Chemical Properties and Reactivity

The chemical behavior of this compound is defined by its tetrazole ring and amino group functionalization. It is a high-nitrogen compound, with the anhydrous form containing over 80% nitrogen by mass, contributing to its energetic properties.[1]

-

Stability and Decomposition : The compound is stable under normal conditions but can decompose exothermically upon heating, releasing nitrogen gas (N₂), nitrogen oxides, and carbon monoxide.[6][14] It is known to be explosive, especially when dry.[8][14] The thermal decomposition of anhydrous 5-aminotetrazole begins around 206-210 °C.[16]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][14] It can form highly sensitive and explosive metallic compounds upon contact with metals and metal salts.[14]

-

Reactivity : It is a valuable reagent in condensation reactions for synthesizing other heterocyclic compounds, such as pyrimidines.[2][4][10] The tetrazole ring can also act as a ligand in coordination chemistry, forming complexes with various metals.[17]

Spectroscopic and Structural Data

The structure of this compound has been elucidated through various spectroscopic and crystallographic methods.

Table 2: Spectroscopic Data Summary

| Technique | Description | References |

|---|---|---|

| FTIR | Spectra show characteristic peaks for N-H, C=N, and N-N bonds of the tetrazole ring and amino group. | [9][18][19] |

| ¹H NMR | The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) shows signals corresponding to the amino (NH₂) protons. | [9][18][20] |

| ¹³C NMR | The carbon NMR spectrum displays a characteristic signal for the single carbon atom within the tetrazole ring. | [9][18][20] |

| Raman | FT-Raman spectra provide complementary vibrational data for the molecular structure. |[9] |

Crystal Structure

The crystal structure of this compound was determined using X-ray crystallography. The molecule is planar, a feature that indicates a high degree of conjugation within the tetrazole ring.[13] A key feature of the crystal lattice is an extensive network of hydrogen bonds involving the water molecule, the amino group, and the nitrogen atoms of the tetrazole ring; every atom except for the carbon is involved in this network.[13]

Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [13] |

| Space Group | P2₁/c | [13] |

| Unit Cell Dimensions | a = 6.41 Å, b = 7.29 Å, c = 9.85 Å, β = 90°15' | [13] |

| Molecules per Unit Cell (Z) | 4 |[13] |

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective synthesis and analysis of this compound.

Synthesis Protocols

Several methods for synthesizing 5-Aminotetrazole have been reported. The Hantzsch synthesis, developed in 1901, is a foundational method.[1]

Protocol: Synthesis via Hydrazoic Acid (Hantzsch Method)

-

Reaction Setup : The reaction is typically performed by combining cyanamide (B42294) (H₂NCN) with hydrazoic acid (HN₃).[1] To avoid handling the highly explosive hydrazoic acid directly, it can be generated in situ from sodium azide (B81097) and an acid like hydrochloric acid.[1]

-

Procedure : A mixture of sodium azide and hydrochloric acid is prepared in an aqueous solution. Cyanamide is then added to this mixture.

-

Cyclization : The reaction proceeds via the cycloaddition of hydrazoic acid to the nitrile group of cyanamide.

-

Isolation : The mixture is heated, followed by cooling to induce crystallization.

-

Purification : The resulting this compound product is collected by filtration and can be recrystallized from water or ethanol to achieve high purity. A 73% yield has been reported for this method.[1]

Characterization Protocols

A multi-technique approach is required for comprehensive characterization.

Protocol: Thermal Analysis using DSC/TG-DTG

-

Sample Preparation : A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or ceramic crucible.

-

Instrument Setup : The analysis is conducted using a simultaneous thermal analyzer (DSC/TGA). The instrument is purged with an inert nitrogen atmosphere.

-

Heating Program : The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that covers all thermal events (e.g., 30 °C to 400 °C).[21]

-

Data Acquisition : The instrument records the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Analysis : The resulting curves are analyzed to identify endothermic events (like dehydration and melting) and exothermic events (decomposition). The TGA curve quantifies mass loss at each stage. Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates using methods like those developed by Kissinger or Ozawa-Doyle.[21]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[6][8] In case of dust formation, a NIOSH/MSHA-approved respirator is necessary.[6]

-

Handling : Handle in a well-ventilated area to avoid inhalation of dust.[7][8] Avoid generating dust and keep the material from drying out, as the anhydrous form can be explosive.[8] All sources of ignition, such as sparks or flames, should be eliminated.[14]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[6][22] This prevents the material from drying out and minimizes decomposition risk.[8]

References

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 5. B24018.14 [thermofisher.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound | CH5N5O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. haihangchem.com [haihangchem.com]

- 11. chembk.com [chembk.com]

- 12. 5-アミノテトラゾール 一水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound | 15454-54-3 [chemicalbook.com]

- 16. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Electronic Chemicals, this compound [boray-chem.com]

- 18. mdpi.com [mdpi.com]

- 19. 5-Aminotetrazole(4418-61-5) IR Spectrum [chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Crystal Structure and Thermal Decomposition of 5-Aminotetrazole Trinitrophloroglucinolate - Beijing Institute of Technology [pure.bit.edu.cn]

- 22. fishersci.com [fishersci.com]

Methodological & Application

5-Aminotetrazole Monohydrate: A Versatile Ligand in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) monohydrate is a nitrogen-rich heterocyclic organic compound with the formula CH₃N₅·H₂O.[1][2] Its planar structure, featuring both an amino group and a tetrazole ring, makes it a highly versatile ligand in coordination chemistry.[3][4] The presence of multiple nitrogen atoms allows it to coordinate with metal ions in various modes, leading to the formation of a wide array of coordination complexes with interesting structural features and potential applications in materials science, catalysis, and as energetic materials.[3][4] This document provides an overview of its applications, key quantitative data, and detailed experimental protocols for the synthesis and characterization of its coordination compounds.

Physicochemical Properties

5-Aminotetrazole monohydrate is a white solid that is soluble in water.[3][5] It is a weak acid and is relatively thermally stable, though it decomposes at high temperatures.[3] The anhydrous form melts at approximately 205°C, with thermal decomposition commencing shortly after.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₃N₅·H₂O | [2] |

| Molecular Weight | 103.08 g/mol | [2] |

| Appearance | White solid | [4] |

| Melting Point | ~205°C (anhydrous, with decomposition) | [6] |

| Solubility | Soluble in water | [3][5] |

| Acidity (pKa) | 5.93 | [7] |

Coordination Chemistry Applications

The tetrazole ring and the exocyclic amino group of 5-aminotetrazole provide multiple coordination sites, allowing it to act as a monodentate or a bridging ligand. This versatility leads to the formation of coordination polymers and discrete molecular complexes with diverse dimensionalities and topologies.

Key Applications:

-

Energetic Materials: Due to its high nitrogen content (80% in the anhydrous form), 5-aminotetrazole and its metal complexes are extensively investigated as energetic materials, such as gas-generating agents in airbags and propellants.[4][8]

-

Catalysis: Metal complexes of 5-aminotetrazole are explored for their catalytic activities in various organic transformations.[3]

-

Materials Science: The ability to form stable coordination networks makes it a valuable building block for the synthesis of novel functional materials.[3]

-

Pharmaceutical Synthesis: The tetrazole ring is a well-recognized pharmacophore in medicinal chemistry, and its coordination complexes are of interest in drug development.[3][9]

Quantitative Data of Coordination Compounds

The structural and thermal properties of coordination compounds containing 5-aminotetrazole as a ligand have been investigated. Below is a summary of crystallographic and thermal data for selected complexes.

Table 2: Crystallographic Data for Selected 5-Aminotetrazole Metal Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| [Cu(PTS)₂(ATZ)₂(H₂O)₂] | Monoclinic | P2₁/c | 14.079 | 6.088 | 14.632 | 105.268 | 1209.8 | 2 | [10] |

| Li⁺(5-At⁻)·H₂O | Monoclinic | P2₁/c | 4.7900 | 10.6139 | 7.0369 | 103.260 | 348.22 | 4 | [11] |

| K⁺(5-At⁻) | Monoclinic | P2₁/c | 9.8516 | 6.8702 | 6.8372 | 115.613 | 417.29 | 4 | [11] |

| Rb⁺(5-At⁻) | Orthorhombic | Pnma | 7.4221 | 6.8053 | 9.0133 | - | 455.26 | 4 | [11] |

| Cs⁺(5-At⁻) | Orthorhombic | Pnma | 8.0538 | 6.9305 | 9.1021 | - | 508.05 | 4 | [11] |

ATZ = 5-aminotetrazole, PTS = p-toluenesulfonate, 5-At⁻ = 5-aminotetrazolate anion

Table 3: Thermal Decomposition Data for 5-Aminotetrazole and a Coordination Compound

| Compound | Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Reference |

| 5-Aminotetrazole | 1st | 200–310 | 223.53 | ~58 | [12] |

| 2nd | 310–400 | - | ~5 | [12] | |

| 3rd | 400–560 | - | ~25 | [12] | |

| 4th | 560–630 | - | ~10 | [12] | |

| (ATZ)TNPG·2H₂O | Dehydration (endothermic) | - | 76 | - | [13] |

| Decomposition (exothermic) | - | 203 | - | [13] |

(ATZ)TNPG = 5-Aminotetrazole trinitrophloroglucinolate

Experimental Protocols

General Synthesis of Metal-5-Aminotetrazole Complexes

This protocol outlines a general procedure for the synthesis of coordination compounds using this compound and a metal salt. The specific conditions may need to be optimized for each metal system.

Materials:

-

This compound

-

Metal salt (e.g., acetate, nitrate, chloride, or sulfate (B86663) salt of Co(II), Ni(II), Cu(II), Cd(II), etc.)

-

Solvent (e.g., water, ethanol, methanol, or a mixture)

-

Stirring hotplate

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

Dissolution of Ligand: Dissolve a stoichiometric amount of this compound in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.[9]

-

Dissolution of Metal Salt: In a separate beaker, dissolve the desired metal salt in the same solvent.

-

Reaction: Slowly add the metal salt solution to the 5-aminotetrazole solution with continuous stirring.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a specific period (e.g., 2-8 hours) to ensure complete reaction.[9] The optimal temperature and time will depend on the specific reactants.

-

Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature. The product may precipitate out upon cooling. If no precipitate forms, slow evaporation of the solvent or layering with a less polar solvent can induce crystallization.

-

Isolation and Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent to remove any unreacted starting materials, and then dry them in a desiccator or under vacuum.[9]

Example Protocol: Synthesis of a Copper(II)-5-Aminotetrazole Complex

This protocol is adapted from the synthesis of [Cu(PTS)₂(ATZ)₂(H₂O)₂].[10]

Materials:

-

5-Aminotetrazole

-

Copper(II) acetate

-

p-Toluenesulfonic acid

-

Water

Procedure:

-

A mixture of 5-aminotetrazole, copper(II) acetate, and p-toluenesulfonic acid is prepared in water.

-

The mixture is heated to facilitate the reaction.

-

The resulting solution is allowed to cool, leading to the formation of single crystals suitable for X-ray diffraction.[10]

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the coordination of the 5-aminotetrazole ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups.

-

Procedure:

-

Prepare a KBr pellet of the dried complex or use an ATR accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Compare the spectrum of the complex with that of the free this compound to identify shifts in the N-H and tetrazole ring stretching and bending vibrations, which indicate coordination.

-

2. Thermal Analysis (TG-DTG and DSC):

-

Objective: To determine the thermal stability, decomposition pattern, and water of hydration of the coordination compound.[12][13]

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the complex in an alumina (B75360) or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[12]

-

Record the mass loss (TG), its derivative (DTG), and the heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify dehydration steps and decomposition stages.

-

3. Single-Crystal X-ray Diffraction:

-

Objective: To determine the precise three-dimensional structure of the coordination compound, including bond lengths, bond angles, and coordination geometry of the metal center.[10][11][14]

-

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with an appropriate radiation source (e.g., Mo Kα).

-

Solve and refine the crystal structure using specialized software to obtain the final structural parameters.

-

Visualizations

Caption: Coordination modes of 5-aminotetrazole.

Caption: General workflow for synthesis and characterization.

Caption: Logical flow of compound characterization.

References

- 1. This compound | CH5N5O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Functional Electronic Chemicals, this compound [boray-chem.com]

- 4. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 5. This compound | 15454-54-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structures of New Ammonium 5-Aminotetrazolates [mdpi.com]

Application of 5-Aminotetrazole Monohydrate in the Synthesis of Energetic Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Aminotetrazole (B145819) monohydrate in the synthesis of various classes of energetic materials. The information is intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions must be taken when handling these materials.

Introduction

5-Aminotetrazole (5-AT) is a high-nitrogen heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of energetic materials. Its high nitrogen content (82.3%) and stable tetrazole ring contribute to the high positive heats of formation of its derivatives, a key characteristic of energetic materials. 5-Aminotetrazole monohydrate is a common and stable form of this precursor. This document outlines its application in the synthesis of energetic coordination compounds (ECCs), energetic polymers, and as a precursor to other key energetic molecules.

Synthesis of Energetic Coordination Compounds (ECCs)

5-Aminotetrazole and its derivatives can act as ligands to coordinate with various metal ions, forming energetic coordination compounds. These compounds often exhibit high thermal stability and can be tailored to have specific energetic properties.

General Protocol for the Synthesis of 3D Transition Metal Perchlorate (B79767) Complexes

This protocol describes the synthesis of energetic coordination compounds by reacting a 5-aminotetrazole derivative (in this case, 1-amino-5-methyltetrazole as an example) with 3d transition metal perchlorates.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve 1.00 mmol of the respective metal(II) perchlorate hexahydrate (e.g., Mn(ClO₄)₂·6H₂O, Fe(ClO₄)₂·6H₂O, or Zn(ClO₄)₂·6H₂O) in 5 mL of acetonitrile.

-

In a separate flask, dissolve the 5-aminotetrazole derivative (e.g., 6.00 mmol of 1-amino-5-methyltetrazole) in 5 mL of acetonitrile.

-

-

Reaction:

-

Combine the two solutions while stirring.

-

Heat the resulting reaction mixture to 70°C and stir for 5 minutes.

-

-

Crystallization and Isolation:

-

Allow the reaction mixture to cool to room temperature and stand undisturbed for crystallization to occur through slow evaporation of the solvent.

-

Collect the crystalline product by filtration, wash with a small amount of cold water, and air-dry.[1]

-

Logical Relationship for ECC Synthesis:

Synthesis of Silver-Based Primary Explosives

5-Aminotetrazole can be used to synthesize highly sensitive silver salts that act as primary explosives.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve 5-amino-1H-tetrazole monohydrate in concentrated perchloric acid or nitric acid.

-

Prepare a solution of silver perchlorate or silver nitrate (B79036) in water.

-

-

Reaction:

-

Add the silver salt solution dropwise to the 5-aminotetrazole solution. Cloudiness will be observed.

-

-

Precipitation and Isolation:

-

Add water to the mixture and continue stirring to induce precipitation.

-

Caution: The resulting product is highly sensitive to impact and friction. Carefully filter the precipitate, wash with a small amount of cold water, and handle with extreme care.[2]

-

Performance Data of 5-Aminotetrazole Based ECCs

| Compound/Ligand | Metal | Anion | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 1-Amino-5-methyltetrazole | Fe(II) | ClO₄⁻ | - | - | <1 | 5 |

| 1-Amino-5-methyltetrazole | Cu(II) | ClO₄⁻ | - | - | 2.7 | - |

| 5-Aminotetrazole | Ag(I) | ClO₄⁻ | - | >225 | - | - |

| 5-Aminotetrazole | Ag(I) | NO₃⁻ | - | ~300 | - | - |

Synthesis of Energetic Polymers

5-Aminotetrazole can be incorporated into polymer backbones to create energetic polymers with enhanced density and thermal stability compared to traditional energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP).

Synthesis of N-glycidyl-5-aminotetrazole Homopolymer (p-GAT)

Experimental Protocol:

-

Preparation:

-

Into a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser with a calcium chloride drying tube, add 40 mL of DMF.

-

Add 9.25 g (100 mmol) of poly(epichlorohydrin)-butanediol (p-ECH-BD) with stirring.

-

-

Reaction:

-

Heat the mixture to 130°C.

-

Add 16.07 g (150 mmol) of sodium 5-aminotetrazolate.

-

Stir the reaction mixture at 130°C until a Beilstein test for chlorine is negative.

-

-

Isolation and Purification:

-

Cool the mixture to room temperature.

-

Collect the precipitated salts by filtration.

-

The polymer can be further purified as needed. The yield is approximately 52%.[1]

-

Experimental Workflow for p-GAT Synthesis:

Nitration of p-GAT (p-GAT-N)

Experimental Protocol:

-

Dissolution:

-

Dissolve 3.67 g (26 mmol) of the p-GAT homopolymer in 26 mL of excess concentrated nitric acid (65%) with stirring at room temperature.

-

-

Reaction:

-

Heat the solution to 96-100°C and stir for 10 minutes.

-

-

Isolation:

-

The nitrated polymer can be isolated by precipitation and filtration.[1]

-

Properties of 5-Aminotetrazole Based Energetic Polymers

| Polymer | Density (g/cm³) | Nitrogen Content (%) | Decomposition Temp. (°C) |

| p-GAT | 1.436 | 47.95 | >220 |

| p-GAT-N | 1.540 | - | - |

| GAP (for comparison) | 1.284 | - | - |

Synthesis of High-Performance Explosives: TKX-50

5-Aminotetrazole is not a direct precursor for TKX-50 (dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate), but the synthesis of TKX-50 relies on the formation of a bis-tetrazole structure, showcasing the importance of tetrazole chemistry in modern high-performance explosives.

Multi-Step Synthesis of TKX-50

The synthesis of TKX-50 is a multi-step process that starts from glyoxal (B1671930) and involves the formation of a dichloroglyoxime (B20624) intermediate.

Simplified Synthesis Pathway:

Experimental Protocol (Key Steps):

-

Dichloroglyoxime (DCG) Synthesis:

-

Pass gaseous elemental chlorine through a solution of glyoxime (B48743) in ethanol (B145695) at -40 to -30°C. Careful control of the chlorine feed rate is crucial.

-

-

Diazidoglyoxime (DAzG) and Cyclization:

-

Dissolve purified DCG in DMF at ambient temperature and cool to 10°C.

-

Add sodium azide iteratively, maintaining the temperature below 15°C.

-

Add a solution of HCl in dioxane dropwise, keeping the temperature below 15°C.

-

Stir the resulting suspension for several days at room temperature.

-

-

Formation of TKX-50:

-

Remove solvents by rotary evaporation.

-

Re-dissolve the paste-like product in boiling water.

-

Add a solution of hydroxylamine (B1172632) hydrochloride to precipitate TKX-50.[3]

-

Performance Data of TKX-50 and Other Explosives

| Explosive | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| TKX-50 | 1.92 | 9698 | 37.1 (calculated) | 20 | 120 |

| RDX | 1.82 | 8750 | 34.0 | 7.5 | 120 |

| HMX | 1.91 | 9100 | 39.0 | 7.4 | 120 |

| CL-20 | 2.04 | 9650 | 44.0 | 4 | 120 |

Safety Considerations

The synthesis and handling of energetic materials derived from this compound should only be performed by trained personnel in a laboratory equipped with the necessary safety features. Many of the described compounds are sensitive to impact, friction, and electrostatic discharge. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields, must be used at all times. All reactions should be carried out on a small scale initially, and proper procedures for the disposal of energetic materials must be followed.

References

5-Aminotetrazole Monohydrate: A Versatile Precursor for the Synthesis of Advanced Nitrogen-Rich Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction